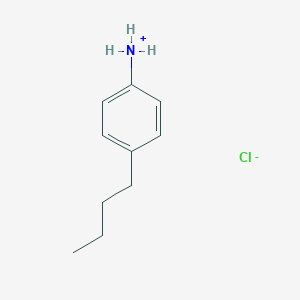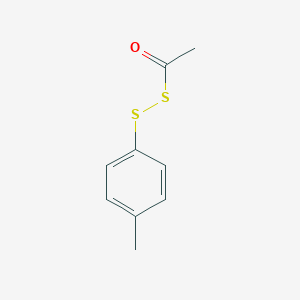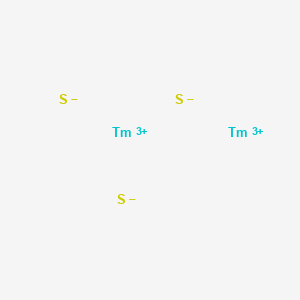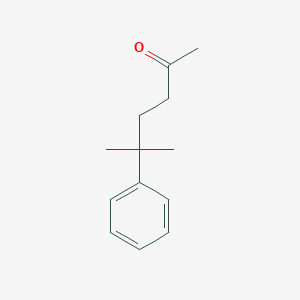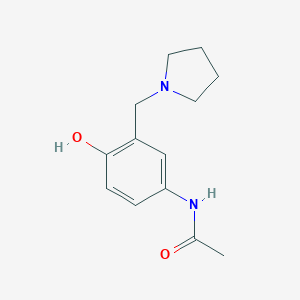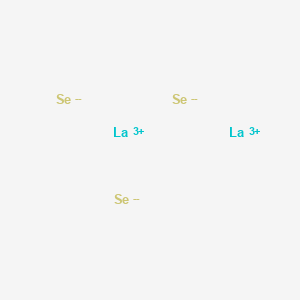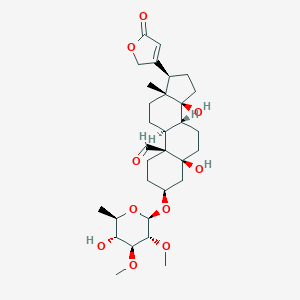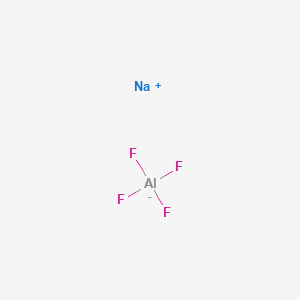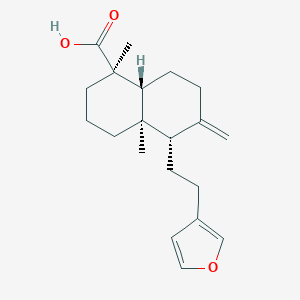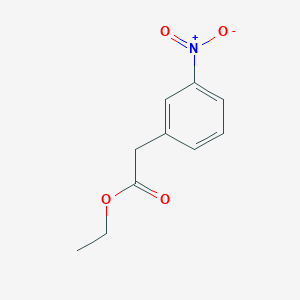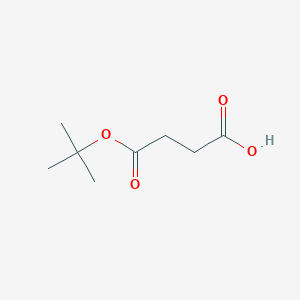
Cesium-134
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cesium-134 is a radioactive isotope of cesium with a half-life of 2.06 years. It is a byproduct of nuclear fission and is commonly produced in nuclear reactors. Cesium-134 has a number of scientific research applications, including its use as a tracer in environmental studies and its potential use in cancer treatment.
Wirkmechanismus
Cesium-134 works by emitting ionizing radiation, which can damage or destroy cells. This makes it effective in cancer treatment, as it can target and destroy cancer cells.
Biochemische Und Physiologische Effekte
Cesium-134 can have a number of biochemical and physiological effects on the body. Because it emits ionizing radiation, it can damage or destroy cells. This can lead to a number of health effects, including radiation sickness, cancer, and death.
Vorteile Und Einschränkungen Für Laborexperimente
Cesium-134 has a number of advantages and limitations for lab experiments. One advantage is that it is a radioactive tracer, which can be used to study the movement of materials in the environment. However, its short half-life makes it difficult to use in long-term studies.
List of
Zukünftige Richtungen
There are a number of future directions for research on cesium-134. One area of research is the potential use of cesium-134 in cancer treatment. More research is needed to determine the safety and efficacy of this approach.
Another area of research is the use of cesium-134 as a tracer in environmental studies. This can help scientists better understand the impact of nuclear accidents and other events on the environment.
Overall, cesium-134 has a number of scientific research applications, and more research is needed to fully understand its potential uses and limitations.
Synthesemethoden
Cesium-134 is typically produced through the nuclear fission of uranium or plutonium. It can also be produced through the neutron activation of stable cesium-133.
Wissenschaftliche Forschungsanwendungen
Cesium-134 has a number of scientific research applications, including its use as a tracer in environmental studies. Because cesium-134 is a byproduct of nuclear fission, it can be used to trace the movement of radioactive materials in the environment. This can help scientists better understand the impact of nuclear accidents and other events on the environment.
Cesium-134 also has potential applications in cancer treatment. Because it is a radioactive isotope, it can be used to target and destroy cancer cells. However, more research is needed to determine the safety and efficacy of cesium-134 in cancer treatment.
Eigenschaften
CAS-Nummer |
13967-70-9 |
|---|---|
Produktname |
Cesium-134 |
Molekularformel |
Cs |
Molekulargewicht |
133.906719 g/mol |
IUPAC-Name |
cesium-134 |
InChI |
InChI=1S/Cs/i1+1 |
InChI-Schlüssel |
TVFDJXOCXUVLDH-OUBTZVSYSA-N |
Isomerische SMILES |
[134Cs] |
SMILES |
[Cs] |
Kanonische SMILES |
[Cs] |
Synonyme |
134Cs radioisotope Caesium-134 Cesium-134 Cs-134 radioisotope |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





